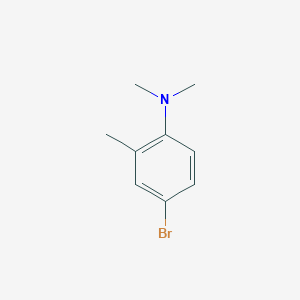

4-Bromo-2,N,N-trimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N,2-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWERDFVJQVKRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466144 | |

| Record name | 4-BROMO-2,N,N-TRIMETHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-49-8 | |

| Record name | 4-BROMO-2,N,N-TRIMETHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2,N,N-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 50638-49-8

This technical guide provides an in-depth overview of 4-Bromo-2,N,N-trimethylaniline, a halogenated aromatic amine of interest in various chemical research and development sectors. This document consolidates its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current known applications and safety information.

Core Properties and Data

This compound is a substituted aniline derivative. The presence of a bromine atom and methyl groups on the aniline scaffold imparts specific chemical reactivity and physical characteristics to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Source |

| CAS Number | 50638-49-8 | [1][2] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.11 g/mol | [3] |

| Melting Point | 54 °C | [3] |

| Boiling Point | 148 °C at 17 mmHg | [3] |

| Purity | ≥98.0% | [3] |

Synthesis Protocol

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,N,N-trimethylaniline in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in the same solvent, dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing a saturated aqueous solution of a reducing agent like sodium bisulfite to quench any unreacted bromine. Subsequently, neutralize the solution by the slow addition of a base, such as sodium hydroxide, until the pH is basic.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, for instance, ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Data

At present, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers are advised to acquire this data on their synthesized or procured material for verification of its structure and purity.

Applications and Biological Relevance

The current scientific literature does not indicate significant research into the biological activities or specific signaling pathway interactions of this compound. Its primary utility appears to be as a chemical intermediate in organic synthesis. Halogenated anilines are versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for electronics. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of diverse functionalities.

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Hazard and Precautionary Statement Relationship

Caption: Relationship between hazards and precautionary measures.

References

Technical Guide: Physical Properties of 4-Bromo-2,N,N-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,N,N-trimethylaniline, a chemical intermediate with applications in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and a structured presentation of key data.

Core Physical Properties

The physical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The following table summarizes the known physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Molecular Weight | 214.11 g/mol | [1][2] |

| Melting Point | 54 °C | [3] |

| Boiling Point | 148 °C at 17 mmHg | [3] |

| Density | Data not available | |

| Solubility | Insoluble in water; Soluble in polar aprotic and protic organic solvents. | [4] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for key physical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that its bulb is just below the side arm of the flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, resulting in a steady temperature reading. This steady temperature is the boiling point at the recorded atmospheric pressure.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer: A clean and dry pycnometer (a flask with a specific volume) is accurately weighed.

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

-

Measurement with a Liquid of Known Density: The pycnometer is emptied, cleaned, and filled with a liquid of known density (e.g., distilled water) and weighed.

-

Calculation: The volume of the pycnometer is determined from the mass and density of the known liquid. The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative and Semi-Quantitative Analysis

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed for dissolution at room temperature. If the solid dissolves, it is recorded as soluble.

-

Heating: If the substance is insoluble at room temperature, the mixture is gently heated to determine if solubility increases with temperature.

-

Semi-Quantitative Determination: To determine the approximate solubility, small, known amounts of the solute are added to a fixed volume of the solvent until no more solute dissolves, creating a saturated solution.

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of an organic compound like this compound.

Caption: General workflow for physical property determination.

References

A Technical Guide to the Solubility of 4-Bromo-2,N,N-trimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,N,N-trimethylaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information from analogous compounds, such as other halogenated anilines, to provide a robust qualitative assessment. Furthermore, it outlines a detailed experimental protocol for determining solubility and presents a visual workflow for this process.

Core Concepts: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, featuring a substituted aromatic ring, a bromine atom, and a tertiary amine group, suggests a nuanced solubility profile. The bulky, nonpolar aromatic ring and the halogen atom contribute to its solubility in nonpolar solvents, while the lone pair of electrons on the nitrogen atom of the tertiary amine group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents.

Predicted Solubility Profile

Based on the principles of chemical structure and the observed solubility of similar halogenated aromatic amines, the following table summarizes the predicted solubility of this compound in various classes of organic solvents.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | Soluble | The nonpolar aromatic ring and the bromine atom will interact favorably with nonpolar solvents through London dispersion forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative. |

| Polar Protic Solvents | Ethanol, Methanol | Moderately Soluble | The tertiary amine group can act as a hydrogen bond acceptor with protic solvents. However, the overall nonpolar character of the large molecule may limit high solubility.[1] |

| Aqueous Solutions | Water | Insoluble | The large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules. The basicity of the amine allows for dissolution in acidic solutions.[2][3][4][5] |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in various organic solvents.[1] This method allows for a qualitative and semi-quantitative assessment.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol, methanol)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Graduated pipettes or syringes

-

pH paper

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Label a series of test tubes, one for each solvent to be tested.

-

Weighing the Solute: Accurately weigh a small, known amount of this compound (e.g., 10 mg) and add it to each labeled test tube.

-

Initial Solvent Addition: To each test tube, add a small, measured volume of the corresponding solvent (e.g., 0.1 mL).

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for 1-2 minutes.

-

Observation: Observe the mixture to see if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL), with vigorous mixing and observation after each addition, until the solid is fully dissolved or a maximum volume (e.g., 3 mL) has been reached.

-

Recording Observations: Record the total volume of solvent required to dissolve the solute.

-

Aqueous Acidity/Basicity Test: For solubility in water, if the compound is insoluble, test the pH of the aqueous mixture. If the compound is an amine, it should show a basic pH.[4] Subsequently, add a 5% aqueous HCl solution dropwise. If the compound dissolves, it is indicative of an amine forming a soluble salt.[3]

-

Calculating Solubility: If the solid dissolves, calculate the approximate solubility in mg/mL or g/100mL.

-

Insoluble Classification: If the solid does not dissolve after adding a significant volume of solvent (e.g., 3 mL), it can be classified as sparingly soluble or insoluble in that solvent at the tested temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,N,N-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-2,N,N-trimethylaniline. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and analysis of structurally related compounds. The information herein is intended to serve as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are derived from the analysis of similar molecules, including 4-bromo-2-methylaniline and 4-bromo-N,N-dimethylaniline.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 7.2 - 7.3 | Doublet (d) | ~ 8.5 | 1H |

| H-5 | ~ 7.0 - 7.1 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 | 1H |

| H-3 | ~ 6.8 - 6.9 | Doublet (d) | ~ 2.5 | 1H |

| N(CH₃)₂ | ~ 2.9 | Singlet (s) | - | 6H |

| Ar-CH₃ | ~ 2.2 | Singlet (s) | - | 3H |

Structural and Spectral Correlation

The predicted ¹H NMR spectrum is consistent with the structure of this compound. The aromatic region is expected to display three distinct signals corresponding to the three protons on the benzene ring. The electron-donating effects of the amino and methyl groups, and the electron-withdrawing effect of the bromine atom, influence the chemical shifts of these aromatic protons. The N,N-dimethyl and the aromatic methyl groups are expected to appear as sharp singlets in the upfield region of the spectrum.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol

The following is a general protocol for the acquisition of a ¹H NMR spectrum of this compound. This protocol is based on standard procedures for similar aromatic amines.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for ¹H observation.

-

Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium lock signal of the solvent.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): ≥ 3 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

-

Temperature: 298 K.

4. Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants of the signals.

Caption: A generalized workflow for obtaining and analyzing the ¹H NMR spectrum.

Technical Guide: 13C NMR Spectral Data for 4-Bromo-2,N,N-trimethylaniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted 13C NMR Spectral Data

Direct experimental 13C NMR data for 4-Bromo-2,N,N-trimethylaniline is not available in the referenced databases. However, by analyzing the spectral data of the structural analogs, 4-Bromo-2-methylaniline and 4-Bromo-N,N-dimethylaniline, a robust prediction of the chemical shifts for the target compound can be established.

Table 1: 13C NMR Spectral Data for 4-Bromo-2-methylaniline

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (C-NH2) | 143.9 |

| C-2 (C-CH3) | 127.8 |

| C-3 | 129.8 |

| C-4 (C-Br) | 115.3 |

| C-5 | 118.6 |

| C-6 | 129.3 |

| -CH3 | 20.5 |

Table 2: 13C NMR Spectral Data for 4-Bromo-N,N-dimethylaniline [1][2][3]

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (C-N(CH3)2) | 150.8 |

| C-2, C-6 | 112.8 |

| C-3, C-5 | 129.2 |

| C-4 (C-Br) | 116.8 |

| -N(CH3)2 | 40.8 |

Based on the substituent effects observed in these analogs, the chemical shifts for this compound can be anticipated. The introduction of the N,N-dimethyl group is expected to significantly shield the ortho and para carbons, while the methyl group at the C-2 position will introduce further electronic and steric effects.

Experimental Protocol for 13C NMR Spectroscopy

The following outlines a standard protocol for the acquisition of 13C NMR spectra for aniline derivatives, which would be suitable for this compound.

Instrumentation:

-

A high-resolution NMR spectrometer operating at a frequency of 75 MHz or higher.

Sample Preparation:

-

Dissolve approximately 20-50 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to 1024, depending on the sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Molecular Structure and Atom Numbering

The chemical structure of this compound is depicted below, with the carbon atoms numbered for clarity in spectral assignments.

References

Spectroscopic Analysis of 4-Bromo-2,N,N-trimethylaniline: An In-depth Technical Guide

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from IR and mass spectrometry analyses of 4-Bromo-2,N,N-trimethylaniline. These values are estimations based on the known spectral properties of structurally related molecules.

Table 1: Predicted Infrared (IR) Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2800 | Medium | Aliphatic C-H Stretch (N-CH₃ and Ar-CH₃) |

| ~1600-1580 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1500-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1350-1250 | Strong | Aromatic C-N Stretch[1][2] |

| ~1100-1000 | Strong | C-Br Stretch |

| ~850-800 | Strong | C-H Out-of-plane Bending (para-substitution) |

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Proposed Fragment Ion | Comments |

| 213/215 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 198/200 | [M - CH₃]⁺ | Loss of a methyl group from the dimethylamino moiety. |

| 134 | [M - Br]⁺ | Loss of the bromine atom. |

| 119 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl group after bromine loss. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl group. |

Experimental Protocols

The following are detailed methodologies for acquiring the IR and mass spectra of this compound.

Infrared Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[3][4]

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to obtain a reference spectrum of the clean ATR crystal.

-

-

Sample Preparation:

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the resulting spectrum by performing a background subtraction and, if necessary, an ATR correction.

-

Mass Spectrometry: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that provides reproducible mass spectra with extensive fragmentation, which is useful for structural elucidation.[5][6]

-

Instrument Setup:

-

Utilize a mass spectrometer equipped with an EI source, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Set the electron energy to a standard value of 70 eV to ensure fragmentation patterns are consistent with library data.

-

The ion source temperature should be maintained at an appropriate level (e.g., 200-250 °C) to ensure sample volatilization without thermal degradation.

-

-

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Inject the sample solution into the GC, where it will be vaporized and separated from the solvent.

-

The analyte will then enter the mass spectrometer's ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 40-300 amu).

-

The instrument will detect the positively charged ions and their relative abundances.

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Discussion of Predicted Spectra

Infrared Spectrum

The predicted IR spectrum of this compound will exhibit characteristic absorptions of a substituted aromatic amine. The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[2][7] Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring will give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-N stretching of the aromatic amine is anticipated around 1350-1250 cm⁻¹.[1][2] The C-Br stretch will likely appear as a strong absorption in the lower frequency region, around 1100-1000 cm⁻¹. Finally, the substitution pattern on the benzene ring is expected to produce strong C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ range, indicative of para-disubstitution.

Mass Spectrum

The mass spectrum of this compound under electron ionization is predicted to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8] A common fragmentation pathway for N,N-dimethylanilines is the loss of a methyl radical (CH₃) to form a stable [M-15]⁺ ion.[9] Therefore, a significant peak at m/z 198/200 is expected. Another likely fragmentation is the cleavage of the C-Br bond, resulting in an ion at m/z 134. Subsequent fragmentation of this ion by the loss of a methyl group would yield a fragment at m/z 119. The presence of a methyl group on the aromatic ring could also lead to the formation of a tropylium ion at m/z 91, a common and stable fragment in the mass spectra of toluene derivatives.

References

- 1. wikieducator.org [wikieducator.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. agilent.com [agilent.com]

- 4. mt.com [mt.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]

- 9. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,N,N-trimethylaniline from 2,N,N-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,N,N-trimethylaniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis involves the electrophilic aromatic substitution of 2,N,N-trimethylaniline. This document details the chemical principles, experimental protocols, and analytical data associated with this transformation.

Introduction

This compound serves as a key building block in organic synthesis. The introduction of a bromine atom onto the aromatic ring of 2,N,N-trimethylaniline provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The trimethylaniline moiety itself is a common scaffold in medicinal chemistry. The regioselective bromination at the para-position to the activating dimethylamino group is the desired transformation.

Reaction Mechanism and Principles

The synthesis of this compound from 2,N,N-trimethylaniline proceeds via an electrophilic aromatic substitution (SEAr) reaction. The dimethylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The methyl group at the ortho position provides some steric hindrance, favoring the substitution at the less hindered para position.

Common brominating agents for this type of transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

-

Molecular Bromine (Br₂): In a polar solvent like glacial acetic acid, molecular bromine can become polarized, allowing it to act as an electrophile. The reaction is typically rapid due to the high activation of the aniline ring.

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[1] It can be used with an acid catalyst to generate a more potent electrophilic bromine species.[2] This method can offer better control and higher yields of the desired monosubstituted product.[2]

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below.

Method A: Bromination using Molecular Bromine in Glacial Acetic Acid

This protocol is adapted from the successful bromination of the closely related N,N-dimethylaniline.[3]

Materials:

-

2,N,N-trimethylaniline

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 2,N,N-trimethylaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

-

Slowly add the bromine solution to the stirred solution of 2,N,N-trimethylaniline at room temperature. The reaction is exothermic, and the color of the bromine should disappear.

-

After the addition is complete, continue stirring for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Method B: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol is based on the bromination of other activated aromatic compounds.[2]

Materials:

-

2,N,N-trimethylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2,N,N-trimethylaniline (1.0 eq.) and N-bromosuccinimide (1.0 eq.) in acetonitrile.

-

Add a catalytic amount (e.g., 1-2 drops) of concentrated hydrochloric acid to the mixture.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Reagents and Reaction Conditions

| Parameter | Method A (Br₂) | Method B (NBS) |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid | Acetonitrile |

| Catalyst | None | Concentrated HCl |

| Temperature | Room Temperature | Room Temperature |

| Work-up | Precipitation in water | Extraction |

| Purification | Recrystallization | Column Chromatography/Recrystallization |

Table 2: Characterization Data of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available, expected to be similar to related compounds. |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts (ppm): δ 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 2.7-2.9 (s, 6H, N(CH₃)₂), 2.2-2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts (ppm): δ 148-150, 132-134, 130-132, 115-117, 110-112, 40-42 (N(CH₃)₂), 17-19 (Ar-CH₃) |

| Mass Spec (EI) | m/z (relative intensity): 213/215 (M⁺, isotope pattern for Br) |

| IR (KBr) | Predicted peaks (cm⁻¹): 2950-2800 (C-H), 1600-1450 (C=C aromatic), 1300-1200 (C-N), 800-750 (C-Br) |

Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Visualizations

Experimental Workflow

References

An In-depth Technical Guide to the Electrophilic Bromination of 2,N,N-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 2,N,N-trimethylaniline. The document details the underlying mechanism of this aromatic substitution reaction, taking into account the directing effects of the substituents on the aniline ring. A detailed experimental protocol for the synthesis of the primary brominated product is provided, alongside a summary of expected quantitative data based on analogous reactions. The guide is supplemented with visual diagrams generated using Graphviz to illustrate the reaction mechanism and experimental workflow, adhering to specified formatting for clarity and technical accuracy.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of aniline and its derivatives is a classic example of this reaction class, yielding valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2,N,N-trimethylaniline presents an interesting case study in regioselectivity due to the presence of both a strongly activating dimethylamino group and a weakly activating methyl group on the aromatic ring. Understanding the interplay of these directing effects is crucial for predicting and controlling the reaction outcome. This guide will delve into the mechanistic details and practical execution of the electrophilic bromination of this substrate.

Reaction Mechanism

The electrophilic bromination of 2,N,N-trimethylaniline proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of an electrophilic bromine species, which is subsequently attacked by the electron-rich aromatic ring. The directing effects of the N,N-dimethylamino and the 2-methyl substituents govern the position of bromination.

The N,N-dimethylamino group is a powerful activating and ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring. The methyl group at the 2-position is a weaker activating group and is also ortho, para-directing through an inductive effect.

The reaction mechanism can be broken down into the following key steps:

-

Polarization of Bromine: The bromine molecule becomes polarized upon approach to the electron-rich aromatic ring of 2,N,N-trimethylaniline. In many cases, particularly with highly activated rings like this one, a Lewis acid catalyst is not necessary.

-

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack can occur at positions ortho or para to the strongly directing dimethylamino group.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the bromide ion or a solvent molecule, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.

Due to the steric hindrance from the 2-methyl group and the adjacent N,N-dimethylamino group, the electrophilic attack is sterically hindered at the 6-position (ortho to both groups). The para position (C4) relative to the powerful N,N-dimethylamino group is the most electronically activated and sterically accessible site for bromination.

Visualization of the Reaction Mechanism

Caption: Mechanism of Electrophilic Bromination.

Quantitative Data

While specific quantitative data for the electrophilic bromination of 2,N,N-trimethylaniline is not extensively reported in the literature, data from analogous reactions with structurally similar compounds provide a strong indication of the expected regioselectivity. A study on the bromination of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, a 2,3-disubstituted aniline, showed a high preference for bromination at the position para to the amino group.[1]

| Product Isomer | Position of Bromination | Expected Yield (%) |

| This compound | Para to -N(CH₃)₂ | > 90 |

| 6-Bromo-2,N,N-trimethylaniline | Ortho to -N(CH₃)₂ | < 5 |

| Dibrominated products | - | Minor |

Table 1: Expected Isomer Distribution for the Monobromination of 2,N,N-trimethylaniline based on analogous reactions.[1]

Experimental Protocols

The following is a detailed experimental protocol for the monobromination of 2,N,N-trimethylaniline, adapted from standard procedures for the bromination of activated anilines.

Materials and Reagents

-

2,N,N-trimethylaniline

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,N,N-trimethylaniline (1.0 eq) in dichloromethane or acetic acid. Cool the flask to 0 °C in an ice bath.

-

Addition of Bromine: In a dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent used for the aniline. Add the bromine solution dropwise to the stirred aniline solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

-

Transfer the mixture to a separatory funnel. If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Visualization of the Experimental Workflow

Caption: Experimental Workflow for Bromination.

Conclusion

The electrophilic bromination of 2,N,N-trimethylaniline is a highly regioselective reaction, predominantly yielding the this compound isomer. This selectivity is driven by the powerful ortho, para-directing effect of the N,N-dimethylamino group, with substitution occurring at the sterically accessible and electronically activated para position. The provided experimental protocol offers a reliable method for the synthesis of this valuable chemical intermediate. For drug development professionals and synthetic chemists, understanding the principles governing this reaction allows for the rational design of synthetic routes to complex molecules.

References

starting materials for 4-Bromo-2,N,N-trimethylaniline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for the preparation of 4-Bromo-2,N,N-trimethylaniline, a valuable substituted aniline intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a detailed overview of the starting materials, experimental protocols, and comparative data for the most common synthetic routes.

Introduction

This compound is an aromatic compound featuring a bromine atom at the para-position and a dimethylamino and a methyl group at the ortho-positions of the aniline ring. Its structure makes it a versatile building block in medicinal chemistry and materials science. The synthesis of this compound can be approached through several strategic routes, primarily involving either the direct bromination of a pre-functionalized aniline or the construction of the substituted aniline through a multi-step sequence. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound have been identified and are detailed below:

-

Route 1: Direct Bromination of 2,N,N-trimethylaniline. This is the most direct approach, involving the electrophilic aromatic substitution of 2,N,N-trimethylaniline with a suitable brominating agent. The strong activating and ortho,para-directing effect of the dimethylamino group facilitates this reaction.

-

Route 2: Multi-step Synthesis from 2-Methylaniline (o-Toluidine). This pathway involves a three-step sequence starting from the readily available 2-methylaniline. The amine functionality is first protected as an acetamide, followed by regioselective bromination at the para-position, and subsequent deprotection to yield 4-bromo-2-methylaniline. The final step involves the N,N-dimethylation of the primary amine to afford the target compound.

The logical relationship between these synthetic routes is illustrated in the diagram below.

Caption: Overview of the main synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and requirements.

Table 1: Starting Materials and Reagents

| Route | Starting Material | Key Reagents |

| 1 | 2,N,N-trimethylaniline | Bromine, Dichloromethane (DCM) or Acetic Acid |

| 2 | 2-Methylaniline | Acetic anhydride, N-Bromosuccinimide (NBS), Hydrochloric acid, Formaldehyde, Sodium cyanoborohydride |

Table 2: Reaction Conditions and Yields

| Route | Step | Reaction Conditions | Solvent | Typical Yield |

| 1 | Bromination | 20-30°C | DCM | ~90% (estimated)[1] |

| 2 | Acetylation | 50-70°C | Acetic anhydride | High |

| Bromination | Reflux | Carbon tetrachloride | High | |

| Hydrolysis | Reflux | Dioxane / aq. HCl | High | |

| N,N-dimethylation | 50°C, 24h | Tetrahydrofuran | ~99% (for 4-bromoaniline)[2] |

Experimental Protocols

Detailed experimental methodologies for the key transformations are provided below.

Route 1: Direct Bromination of 2,N,N-trimethylaniline

Experimental Workflow

Caption: Experimental workflow for the direct bromination of 2,N,N-trimethylaniline.

Protocol:

-

In a round-bottom flask, dissolve 2,N,N-trimethylaniline in dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in DCM dropwise while maintaining the temperature between 20-30°C[1].

-

After the addition is complete, carefully add a saturated solution of sodium bicarbonate to neutralize the reaction mixture until the pH is basic[1].

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.

Route 2: Multi-step Synthesis from 2-Methylaniline

This route involves three distinct experimental stages as detailed in a patent by WIPO (CN103787895A)[3] and a general procedure for N,N-dimethylation[2].

Step 1: Acetylation of 2-Methylaniline

-

In a three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 2-methylaniline and acetic anhydride.

-

Stir the mixture and maintain the temperature at 50-70°C.

-

After the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Filter, wash with water, and dry the white, needle-shaped crystals of N-(2-methylphenyl)acetamide.

Step 2: Bromination of N-(2-methylphenyl)acetamide

-

In a single-necked flask, add N-(2-methylphenyl)acetamide, N-bromosuccinimide (NBS), and carbon tetrachloride.

-

Stir the mixture rapidly and reflux for 4 hours.

-

Cool the reaction mixture and allow it to stand.

-

The solid product, N-(4-bromo-2-methylphenyl)acetamide, is collected by filtration, washed, and dried.

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

-

In a beaker, add N-(4-bromo-2-methylphenyl)acetamide, concentrated hydrochloric acid, and dioxane.

-

Reflux the mixture for 1.5-2.5 hours.

-

After cooling, neutralize the reaction solution with ammonia until the pH is 8-10.

-

The precipitated product, 4-bromo-2-methylaniline, is collected by filtration.

Step 4: N,N-dimethylation of 4-bromo-2-methylaniline

This protocol is adapted from a procedure for the N,N-dimethylation of 4-bromoaniline[2].

Experimental Workflow

References

An In-depth Technical Guide to 4-Bromo-2,N,N-trimethylaniline: Chemical Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,N,N-trimethylaniline is a halogenated and methylated aromatic amine with the IUPAC name This compound . Its chemical structure and properties make it a potentially valuable intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical identity, a plausible multi-step synthesis, and a discussion of its potential applications as a building block for more complex molecules. While this compound is available from commercial suppliers for research and development purposes, there is a notable absence of published data regarding its specific biological activities or direct applications in drug development. Therefore, this guide focuses on its chemical characteristics and synthetic utility.

Chemical Structure and Properties

The chemical structure of this compound consists of an aniline ring substituted with a bromine atom at the para-position (position 4), a methyl group at the ortho-position (position 2), and a dimethylamino group at position 1.

Chemical Structure:

IUPAC Name: this compound[1]

Alternative Name: (4-Bromo-2-methyl-phenyl)-dimethyl-amine[1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information from chemical suppliers and databases. For context, properties of its immediate precursor, 4-Bromo-2-methylaniline, are also included where data for the target compound is unavailable.

| Property | This compound | 4-Bromo-2-methylaniline (Precursor) |

| CAS Number | 50638-49-8[1] | 583-75-5[2] |

| Molecular Formula | C₉H₁₂BrN[1] | C₇H₈BrN[3] |

| Molecular Weight | 214.11 g/mol [1] | 186.05 g/mol [2] |

| Appearance | Not specified (likely an oil or low-melting solid) | White to off-white solid |

| Melting Point | Not available | 57-59 °C[2] |

| Boiling Point | Not available | 240 °C[2] |

| Solubility | Not available | Not available |

| Storage Conditions | 2-8 °C[1] | Room temperature |

Synthesis of this compound

Stage 1: Synthesis of 4-Bromo-2-methylaniline

A patented production process outlines the synthesis of 4-bromo-2-methylaniline from 2-methylaniline (o-toluidine) via a three-step sequence: protection of the amine, bromination, and deprotection.[4]

Experimental Protocol:

-

Protection of the Amine:

-

To a solution of 2-methylaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add one equivalent of acetic anhydride.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, the product, N-(2-methylphenyl)acetamide, can be isolated by precipitation in water, followed by filtration and drying.

-

-

Bromination:

-

Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.

-

Slowly add one equivalent of a brominating agent (e.g., N-bromosuccinimide or bromine) while maintaining the reaction temperature.

-

Stir the mixture until the bromination is complete (monitor by TLC).

-

The product, N-(4-bromo-2-methylphenyl)acetamide, can be isolated by pouring the reaction mixture into water and collecting the precipitate.

-

-

Deprotection (Hydrolysis):

-

Suspend the N-(4-bromo-2-methylphenyl)acetamide in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).

-

Heat the mixture to reflux until the amide is fully hydrolyzed (monitor by TLC).

-

After cooling, neutralize the solution to precipitate the product, 4-bromo-2-methylaniline.

-

The crude product can be purified by recrystallization or column chromatography.

-

Stage 2: N,N-Dimethylation of 4-Bromo-2-methylaniline

The final step is the methylation of the primary amine to a tertiary amine. A common and effective method for this transformation is the Eschweiler-Clarke reaction.

Experimental Protocol:

-

To a flask containing 4-bromo-2-methylaniline, add an excess of aqueous formaldehyde (formalin) and formic acid.

-

Heat the reaction mixture to reflux (typically around 100 °C) for several hours until the reaction is complete (monitor by TLC). The reaction proceeds via the formation of an imine followed by reduction with formic acid.

-

After cooling to room temperature, make the reaction mixture basic by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development and Materials Science

While there is no specific data on the biological activity of this compound, its structure suggests its primary utility as a chemical intermediate. Bromoaniline scaffolds are prevalent in medicinal chemistry and are often used in the development of kinase inhibitors and other therapeutic agents.[5][6] The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Role in Cross-Coupling Reactions

The carbon-bromine bond in this compound can readily participate in palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

-

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, enabling the synthesis of more complex aniline derivatives.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

The presence of the ortho-methyl and N,N-dimethyl groups can influence the reactivity and selectivity of these reactions through steric and electronic effects, potentially allowing for fine-tuning of the synthesis of target molecules.

Logical Relationship for Application in Synthesis

The following diagram illustrates the central role of this compound as a building block in the synthesis of more complex molecular scaffolds.

Caption: Potential synthetic utility of this compound.

Biological Activity and Signaling Pathways

A thorough search of the scientific and patent literature did not yield any specific studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential molecular targets, or any signaling pathways it may modulate. Its value in drug discovery and development is currently understood to be as a synthetic intermediate rather than as a biologically active agent itself.

Conclusion

This compound is a halogenated aromatic amine with well-defined chemical properties and a straightforward, albeit not formally published, synthetic pathway. Its primary value for researchers, scientists, and drug development professionals lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of a reactive bromine atom allows for its use in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. While the bromoaniline scaffold is of significant interest in the development of new therapeutics, particularly kinase inhibitors, there is currently no public data on the specific biological effects of this compound itself. Future research may explore the biological profile of this compound or its derivatives, but for now, its role is firmly established in the realm of synthetic organic chemistry.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 4-溴-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

molecular weight and formula of 4-Bromo-2,N,N-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Bromo-2,N,N-trimethylaniline, a halogenated tertiary amine that serves as a valuable intermediate in organic synthesis. Its structural features make it a versatile building block for the development of more complex molecules, particularly in the pharmaceutical and materials science sectors. This guide summarizes its core physicochemical properties and outlines a plausible synthetic pathway based on established chemical transformations.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Chemical Formula | C₉H₁₂BrN |

| Molecular Weight | 214.11 g/mol [1] (alternatively 214.10 g/mol [2][3]) |

| CAS Number | 50638-49-8[1] |

| Alternate Names | (4-Bromo-2-methyl-phenyl)-dimethyl-amine[1], 4-bromanyl-N,N,2-trimethyl-aniline[2] |

Experimental Protocols: Synthesis and Analysis

Step 1: Synthesis of 4-Bromo-2-methylaniline

This initial step focuses on the regioselective bromination of 2-methylaniline (o-toluidine). The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. To achieve para-selectivity, a common strategy involves the protection of the amine functionality, followed by bromination and deprotection. A patent for a similar process outlines the following key transformations[1].

-

Amine Protection: 2-methylaniline is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide. This moderates the activating effect of the amine and provides steric hindrance to favor para-substitution.

-

Bromination: The protected intermediate, N-(2-methylphenyl)acetamide, is then subjected to electrophilic bromination using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride[1]. This step yields N-(4-bromo-2-methylphenyl)acetamide.

-

Deprotection (Hydrolysis): The acetyl protecting group is removed by acid-catalyzed hydrolysis, typically by refluxing with concentrated hydrochloric acid in a solvent like dioxane, to yield the desired 4-Bromo-2-methylaniline[1].

Step 2: N,N-dimethylation of 4-Bromo-2-methylaniline

The second step involves the conversion of the primary amine in 4-Bromo-2-methylaniline to a tertiary dimethylamine. A common and effective method for this transformation is reductive amination.

-

Reaction Mixture: 4-Bromo-2-methylaniline is mixed with an excess of paraformaldehyde and a reducing agent, such as sodium cyanoborohydride, in a suitable solvent like tetrahydrofuran (THF)[3].

-

Acid Catalysis: The reaction is catalyzed by the dropwise addition of glacial acetic acid[3].

-

Reaction Conditions: The mixture is heated (e.g., to 50°C) and stirred for several hours to ensure the reaction goes to completion[3].

-

Workup and Purification: Upon cooling, the reaction is quenched and partitioned between an organic solvent (like diethyl ether) and a basic aqueous solution (such as saturated sodium bicarbonate) to neutralize the acid and remove water-soluble byproducts. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.

Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be employed to assess purity, often using a reverse-phase column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid[4]. Structural confirmation is typically achieved through spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the correct molecular structure and mass.

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis for this compound.

Caption: Proposed synthetic pathway for this compound.

References

Safety and Handling of 4-Bromo-2,N,N-trimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended to provide comprehensive safety and handling information for 4-Bromo-2,N,N-trimethylaniline (CAS No. 50638-49-8). Due to a lack of extensive, formally documented safety and toxicology data for this specific compound, this guide incorporates information from structurally similar chemicals, including 4-bromo-N,N-dimethylaniline, 4-bromoaniline, and 4-bromo-2-methylaniline. This information should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this chemical.

Chemical Identification and Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Property | Value (this compound) | Value (4-Bromo-2-methylaniline) | Source |

| CAS Number | 50638-49-8 | 583-75-5 | [1][2] |

| Molecular Formula | C₉H₁₂BrN | C₇H₈BrN | [1] |

| Molecular Weight | 214.11 g/mol | 186.05 g/mol | [1] |

| Appearance | Data not available | White to light red to green powder/crystal | |

| Melting Point | Data not available | 57-59 °C (lit.) | |

| Boiling Point | Data not available | 240 °C (lit.) | |

| Purity | 97% | 97% | [1] |

| Storage Conditions | 2-8 °C | Room Temperature | [1] |

Hazard Identification and Classification

Specific GHS classification for this compound is not available. However, based on the classification of structurally similar compounds, it should be handled as a hazardous substance. The following table summarizes the GHS classifications for related aniline derivatives.

Table 2: GHS Hazard Classification of Structurally Similar Anilines

| Hazard Class | 4-bromo-N,N-dimethylaniline | 4-bromoaniline | 4-bromo-2-methylaniline |

| Acute Toxicity, Oral | Category 4 | Category 3 or 4 | Category 4 |

| Acute Toxicity, Dermal | Category 4 | Category 3 | Category 4 |

| Acute Toxicity, Inhalation | Category 4 | Category 3 | Category 4 |

| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 |

| Serious Eye Damage/Irritation | Category 2A | Category 2 | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | - | Category 3 (Respiratory irritation) | Category 3 (Respiratory system) |

| Hazard Pictograms | GHS07 (Exclamation Mark) | GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment) | GHS07 (Exclamation Mark) |

| Signal Word | Warning | Danger | Warning |

| Hazard Statements | H302+H312+H332, H315, H319 | H301, H311, H331, H315, H319, H335, H373, H410 | H302+H312+H332, H315, H319, H335 |

Note: The classifications are based on available safety data sheets for the respective compounds and may vary between suppliers.

Based on this data, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation .

Safe Handling and Storage

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Eye Wash and Safety Shower: A readily accessible eye wash station and safety shower are essential in case of accidental contact.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this chemical.[3][4][5][6][7]

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes. | Prevents skin contact and absorption. |

| Respiratory Protection | An appropriate NIOSH-approved respirator should be used if there is a risk of inhalation. | Protects against inhalation of dust or vapors. |

Handling Procedures

-

Avoid creating dust.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8 °C.[1]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are based on information for the target compound and its analogues.[2]

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure for the N,N-dimethylation of a similar compound, 4-bromoaniline, can be informative. Additionally, a synthesis method for 4-bromo-N,N-dimethylaniline is available. Researchers should adapt these procedures with caution and perform a thorough risk assessment.

Illustrative Synthesis of a Related Compound: 4-bromo-N,N-dimethylaniline[10]

-

Reaction: 10 g of dimethylaniline is dissolved in glacial acetic acid.

-

Reagent Addition: 6.6 g of bromine dissolved in glacial acetic acid is gradually added.

-

Precipitation: The solution is diluted with water to precipitate the product.

-

Purification: The precipitate is filtered and recrystallized from alcohol.

Illustrative Synthesis of 4-bromo-2-methylaniline[11]

A multi-step synthesis is described involving:

-

Arylamine Protection: Reaction of o-toluidine with acetic anhydride.

-

Bromination: Reaction of the protected amine with N-bromosuccinimide.

-

Hydrolysis: Removal of the protecting group with concentrated hydrochloric acid.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from planning to disposal.

Caption: A logical workflow for the safe handling of hazardous chemicals.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 4. epa.gov [epa.gov]

- 5. hazmatschool.com [hazmatschool.com]

- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromo-2,N,N-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[2][3] 4-Bromo-2,N,N-trimethylaniline is a useful building block, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the creation of novel molecular entities with potential applications in drug discovery and development.[4]

These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with a representative arylboronic acid. The provided methodology is based on established procedures for similar bromoaniline derivatives and serves as a comprehensive guide for researchers.[5][6]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate.[7][8] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[9] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[7]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the Suzuki coupling of bromoaniline derivatives, which can be adapted for this compound. Yields are often moderate to excellent, depending on the specific substrates and reaction conditions.[5][6]

| Reagent/Parameter | Role | Typical Amount/Condition | Notes |

| This compound | Aryl Halide | 1.0 equivalent | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl bromide. |

| Palladium Catalyst | Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladium complexes with phosphine ligands.[10][11][12] |

| Ligand | Stabilizes Catalyst | 2 - 10 mol% | Often used with Pd(OAc)₂. Examples include PPh₃, PCy₃, and Buchwald ligands (e.g., XPhos, SPhos).[11] |

| Base | Activates Boronic Acid | 2.0 - 3.0 equivalents | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.[5][11] |

| Solvent | Reaction Medium | Anhydrous | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently used.[10][13] |

| Temperature | Reaction Condition | 80 - 120 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system.[3][10] |

| Reaction Time | Reaction Condition | 4 - 24 hours | Monitored by TLC or LC-MS.[14] |

| Yield | Outcome | 30 - 95% | Highly dependent on the specific substrates and optimization of reaction conditions.[5][6] |

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃])

-

Anhydrous solvents (e.g., 1,4-Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and purification (e.g., Ethyl acetate, brine)

-

Drying agent (e.g., anhydrous Sodium Sulfate [Na₂SO₄])

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[14]

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), to the reaction flask via syringe.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[14]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.